molecular formula C21H13ClN4OS B11117349 N-(1H-benzimidazol-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11117349
M. Wt: 404.9 g/mol
InChI Key: AHZBEUYMQWDHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE: is a complex organic compound that features a combination of benzimidazole, thiophene, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling with the thiophene derivative. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Quinoline: Quinoline derivatives are often synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and quinoline intermediates with the thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of the target’s activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Similar in structure but lacks the quinoline and thiophene moieties.

    2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE: Similar but lacks the benzimidazole moiety.

Uniqueness

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of benzimidazole, thiophene, and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H13ClN4OS

Molecular Weight

404.9 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H13ClN4OS/c22-19-10-9-18(28-19)17-11-13(12-5-1-2-6-14(12)23-17)20(27)26-21-24-15-7-3-4-8-16(15)25-21/h1-11H,(H2,24,25,26,27)

InChI Key

AHZBEUYMQWDHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.